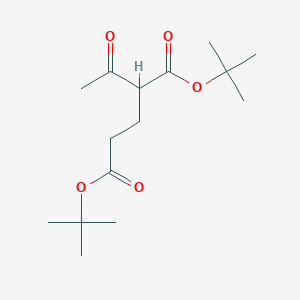

Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester

Beschreibung

Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester (IUPAC name) is a branched ester derivative of glutaric acid (pentanedioic acid). Its structure features a central glutaric acid backbone substituted with an acetyl group at the 2-position and two tert-butyl (1,1-dimethylethyl) ester groups at the terminal carboxylates. This compound is characterized by its steric hindrance due to the bulky tert-butyl groups and the electron-withdrawing acetyl group, which influence its reactivity, solubility, and stability.

Eigenschaften

CAS-Nummer |

111922-59-9 |

|---|---|

Molekularformel |

C15H26O5 |

Molekulargewicht |

286.36 g/mol |

IUPAC-Name |

ditert-butyl 2-acetylpentanedioate |

InChI |

InChI=1S/C15H26O5/c1-10(16)11(13(18)20-15(5,6)7)8-9-12(17)19-14(2,3)4/h11H,8-9H2,1-7H3 |

InChI-Schlüssel |

FHOPINLBGLPYID-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves several steps. One common method includes the esterification of pentanedioic acid with 2-acetyl-1,1-dimethylethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of pentanedioic acid, such as alcohols, carboxylic acids, and substituted esters.

Wissenschaftliche Forschungsanwendungen

Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester has numerous applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.

Vergleich Mit ähnlichen Verbindungen

Pentanedioic Acid, Bis(1,1-Dimethylethyl) Ester (CAS 43052-39-7)

- Molecular Formula : C₁₃H₂₄O₄

- Molecular Weight : 244.33 g/mol

- Key Features : Lacks the 2-acetyl substitution present in the target compound. The tert-butyl ester groups provide steric protection, enhancing stability against hydrolysis. Used as a synthetic intermediate in peptide chemistry .

- Comparison : The absence of the acetyl group reduces electrophilicity at the 2-position, making it less reactive in nucleophilic substitution reactions compared to the acetylated derivative.

Di-tert-butyl 1,3-Acetonedicarboxylate (CAS 28009-80-5)

- Molecular Formula : C₁₃H₂₂O₅

- Molecular Weight : 258.31 g/mol

- Key Features : Contains a 3-oxo (keto) group instead of the 2-acetyl group. The tert-butyl esters and keto group make it valuable in Claisen condensations and as a precursor for heterocyclic synthesis .

- Comparison : The keto group at position 3 alters electronic distribution, increasing susceptibility to nucleophilic attack compared to the acetyl-substituted compound.

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester (CAS 45272-19-3)

- Molecular Formula : C₁₆H₃₀N₂O₅

- Molecular Weight : 330.42 g/mol

- Key Features: Incorporates an amino acid (alanine) linked to glutamic acid, with tert-butyl esters protecting the carboxylates. Used in peptide synthesis to avoid racemization .

- Comparison: The amino acid moiety introduces hydrogen-bonding capacity and chirality, differentiating its biochemical reactivity from the non-chiral, acetylated target compound.

Functional Group Variations

Ester Group Modifications

- Dimethyl Glutarate (): Simpler methyl esters reduce steric hindrance, increasing volatility and hydrolysis susceptibility compared to tert-butyl esters.

- Fluorophenyl-Substituted Ester (CAS 405196-39-6, ): A 2-fluorophenyl group introduces aromaticity and electronegativity, enhancing UV stability and altering lipophilicity.

Chain Length Variants

- Diethyl Succinate (Butanedioic Acid Diethyl Ester, ): Shorter chain length (C₄ vs. C₅) reduces melting point and increases flexibility in polymer applications.

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Pentanedioic acid, 2-acetyl-, bis(tert-butyl) ester | N/A* | C₁₅H₂₆O₅ | 286.36 (calculated) | Acetyl, tert-butyl esters |

| Pentanedioic acid, bis(tert-butyl) ester | 43052-39-7 | C₁₃H₂₄O₄ | 244.33 | tert-butyl esters |

| Di-tert-butyl 3-oxoglutarate | 28009-80-5 | C₁₃H₂₂O₅ | 258.31 | 3-oxo, tert-butyl esters |

| N-L-Alanyl-L-glutamic acid bis(tert-butyl) ester | 45272-19-3 | C₁₆H₃₀N₂O₅ | 330.42 | Amino acid, tert-butyl esters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.